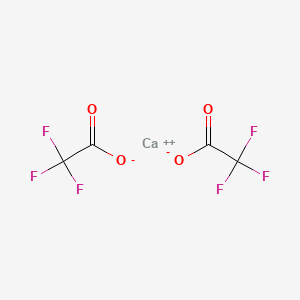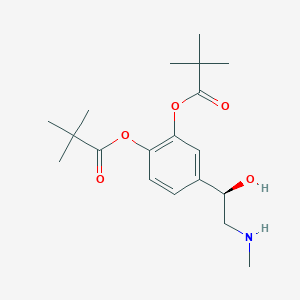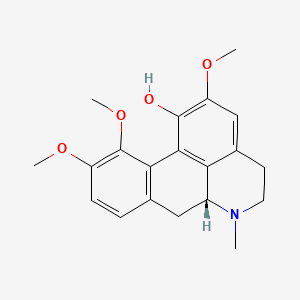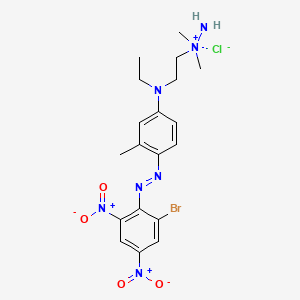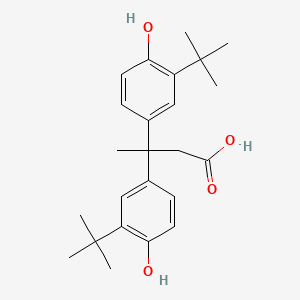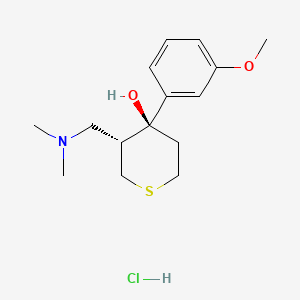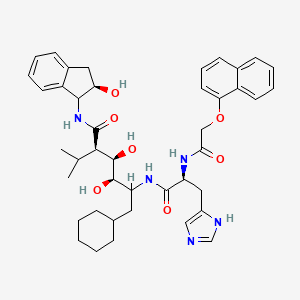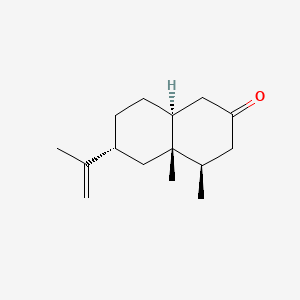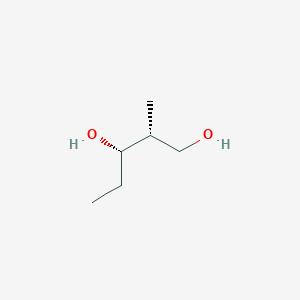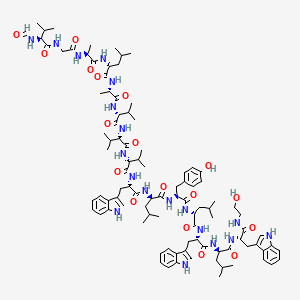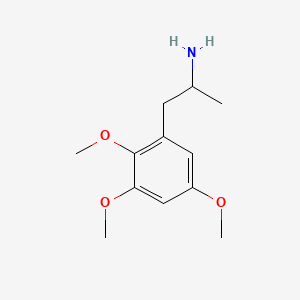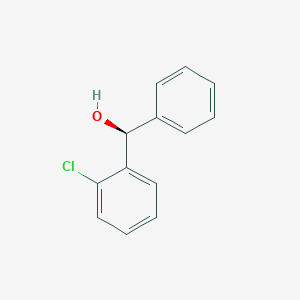
(-)-(2-Chlorophenyl)phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(2-Chlorophenyl)phenylmethanol: is an organic compound characterized by the presence of a chlorinated phenyl group and a phenylmethanol moiety. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-chlorobenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Reduction of Ketones: Another method involves the reduction of 2-chlorophenyl phenyl ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing for yield and purity. The Grignard reaction is particularly favored due to its high efficiency and relatively straightforward setup.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-(2-Chlorophenyl)phenylmethanol can be oxidized to form the corresponding ketone, 2-chlorophenyl phenyl ketone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various alcohol derivatives depending on the reducing agent used.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2-Chlorophenyl phenyl ketone.
Reduction: Various alcohol derivatives.
Substitution: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (-)-(2-Chlorophenyl)phenylmethanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which can stabilize or destabilize intermediates. In biological systems, its activity may involve interactions with enzymes or receptors, where its chiral nature can play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
(2-Chlorophenyl)methanol: Lacks the additional phenyl group, resulting in different reactivity and applications.
Phenylmethanol: Does not have the chlorine atom, leading to different chemical behavior.
(2-Bromophenyl)phenylmethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness:
- The presence of both a chlorinated phenyl group and a phenylmethanol moiety makes (-)-(2-Chlorophenyl)phenylmethanol unique in its reactivity and potential applications, particularly in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
16071-25-3 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
(S)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 |
InChI Key |
JGDRELLAZGINQM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



